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Compound of Interest

Compound Name:
4-(But-3-ynyloxy)-3-

methoxybenzaldehyde

Cat. No.: B8551143 Get Quote

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Definition
The but-3-ynyloxy group is a homopropargyl ether motif. Unlike the shorter propargyl ether, it

introduces a two-carbon spacer that insulates the ether oxygen from the alkyne's electronic

anisotropy. This results in distinct chemical shift signatures critical for distinguishing linker

lengths in complex molecules.

Structural Numbering Convention
For this guide, the carbon atoms are numbered starting from the ether oxygen:

C1 (

):

C2 (

):

C3 (

, internal):
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C4 (

, terminal):

Figure 1: Standardized Numbering and Typical Shifts for But-3-ynyloxy Chain

R- (Core) O C1 (α)
~66-68 ppm

C2 (β)
~19-20 ppm

C3 (Int. Alkyne)
~80-82 ppm

C4 (Term. Alkyne)
~69-71 ppm

Triple Bond

Click to download full resolution via product page

Comparative Chemical Shift Data
The following data compares the but-3-ynyloxy group against its common alternatives. Note the

diagnostic shift of the

-carbon: in propargyl ethers, it is shielded (~56 ppm) by the alkyne cone anisotropy; in but-3-
ynyl ethers, this effect diminishes, shifting it downfield (~67 ppm).

Table 1: Linker Length Comparison (in )
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Carbon
Position

Propargyloxy (

)

But-3-ynyloxy (

)

Pent-4-ynyloxy

(

)

Diagnostic Note

-CH

(-O-CH

-)

56.0 - 58.0 66.5 - 68.5 67.5 - 69.5

Critical

Differentiator:

The

and

linkers appear in

the typical ether

region, while

propargyl is

significantly

upfield.

-CH N/A (Alkyne) 19.0 - 20.5 28.0 - 29.5

The

homopropargyl

position (C2) is

shielded (~20

ppm) compared

to a standard

alkyl chain (~29

ppm).

-CH N/A N/A 15.0 - 16.0

Internal Alkyne (-

C

)

78.0 - 80.0 80.0 - 82.0 83.0 - 84.5

Internal alkyne

carbons are

quaternary (low

intensity).
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Terminal Alkyne (

CH)
74.0 - 75.5 69.5 - 71.0 68.5 - 69.5

Terminal carbons

show high

intensity; values

decrease slightly

as chain

lengthens.

Expert Insight: When analyzing PROTAC linkers, do not confuse the C2 signal (~19.5 ppm) with

a methyl group. Its triplet multiplicity in a proton-coupled experiment (or DEPT-135 phasing)

confirms it as a methylene.

Solvent & Environmental Effects
Solvent choice significantly impacts the terminal alkyne carbon (C4) due to hydrogen bonding

with the acetylenic proton.

Table 2: Solvent-Dependent Shifts ( , ppm)
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Solvent

C1 (

-CH

)

C4 (Terminal

CH)

Mechanistic
Reason

67.2 70.1
Non-polar; minimal

interaction.

DMSO- 66.8 72.5 - 74.0

Strong H-bond

acceptor solvent

deshields the terminal

proton, affecting the

attached carbon.

MeOD- 67.5 71.0
Moderate H-bonding

capability.

Application: Monitoring Click Reactions
The most common application of this group is in Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC). 13C NMR provides definitive proof of triazole formation, often superior to 1H NMR in

crowded aliphatic regions.

Reaction Monitoring Protocol
Transition: Alkyne

1,2,3-Triazole

Disappearance: The signals at ~70 ppm (CH) and ~81 ppm (Cq) must vanish.

Appearance: Two new signals in the aromatic region:

C4 (Triazole Ring):145.0 - 148.0 ppm (Quaternary).

C5 (Triazole Ring):120.0 - 122.0 ppm (Methine).

Linker Shift: The C2 carbon (homopropargyl) shifts downfield from ~20 ppm to ~25-26 ppm

due to the proximity of the aromatic triazole ring.
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Figure 2: NMR Workflow for Validating Click Reaction Success

Starting Material
But-3-ynyl Ether

13C NMR Check:
Peaks at 70 & 81 ppm?

CuAAC Reaction
(Azide + Cu Catalyst)

Yes

Product: 1,2,3-Triazole

Validation Criteria:
1. Loss of 70/81 ppm

2. New peaks at ~121 & ~147 ppm
3. C2 shift 20 -> 25 ppm

Click to download full resolution via product page

Experimental Validation Protocol
To ensure data integrity (E-E-A-T) in your specific system, follow this self-validating protocol:

Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL

. Ensure the solution is free of paramagnetic impurities (Cu residues from click reactions
broaden lines).

Acquisition:
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Standard 13C{1H}: Minimum 256 scans (alkyne quaternary carbons have long relaxation

times

).

DEPT-135:Mandatory step.

C1 (67 ppm): Down (inverted)

CH

.

C2 (20 ppm): Down (inverted)

CH

.

C3 (81 ppm): Absent

Quaternary.

C4 (70 ppm): Up (positive)

CH.

Data Processing: Apply a 1-2 Hz exponential line broadening (LB) to improve S/N for the

quaternary C3 signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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